4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Description
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Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
4-bromo-1-(pyridin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-6-14(13-9(8)11)5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,11,13) |
InChI Key |
QKCXXJYQWFKQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
CAS number and molecular weight of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Synthesis and Application of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine. As this molecule is not widely documented in commercial or academic databases, this document serves as a prospective guide for its synthesis, characterization, and potential applications. We present a reasoned, step-by-step synthetic protocol, leveraging established methodologies for N-alkylation of pyrazole scaffolds. Furthermore, we detail the necessary analytical workflows for structural verification and purity assessment. Drawing from the well-established biological significance of the pyrazole and pyridine moieties, we explore the potential of this compound as a valuable building block for drug discovery and medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction: Rationale and Potential Significance
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy in modern medicinal chemistry for the development of novel therapeutic agents. Pyrazole derivatives represent a prominent class of N-heterocyclic compounds, with a significant number of approved drugs incorporating this scaffold.[1] The pyrazole nucleus is known to confer a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] Specifically, the 3-aminopyrazole subunit is a key structural motif in many kinase inhibitors, where the amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
The pyridine ring is another privileged heterocycle in drug design, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and engage in π-stacking interactions with biological targets. The strategic incorporation of a pyridin-2-ylmethyl group at the N1 position of the pyrazole ring introduces a flexible linker and an additional site for target interaction.
Therefore, the target molecule, 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, combines three key structural features:
-
A 3-aminopyrazole core for potential kinase hinge-binding.
-
A pyridin-2-ylmethyl substituent to enhance solubility and provide an additional interaction point.
-
A bromine atom at the C4 position, which serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
This guide outlines a robust pathway for the synthesis and validation of this high-potential compound.
Physicochemical and Structural Properties
As a novel compound, a registered CAS number is not currently available. The key predicted properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | - |
| CAS Number | Not Available | - |
| Molecular Formula | C₉H₉BrN₄ | Calculated |
| Molecular Weight | 253.10 g/mol | Calculated |
| Predicted XlogP | 1.5 - 2.0 | Cheminformatic Estimation |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most direct and logical approach for the synthesis of the target molecule is the N-alkylation of a pre-functionalized pyrazole core. Our retrosynthetic analysis disconnects the pyridinylmethyl group from the N1 position of the pyrazole ring, identifying 4-Bromo-1H-pyrazol-3-amine and 2-(chloromethyl)pyridine as the key starting materials.
This strategy is advantageous as it builds the final molecule in a single, convergent step from readily accessible precursors. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. Pyrazoles with a free N-H can potentially be alkylated at either the N1 or N2 position. However, for 3-aminopyrazoles, alkylation is often directed to the N1 position due to electronic and steric factors.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine via direct N-alkylation.
Reagents and Materials:
-
4-Bromo-1H-pyrazol-3-amine (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 4-Bromo-1H-pyrazol-3-amine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Basification: Cool the solution to 0 °C using an ice bath. Add potassium carbonate (2.5 eq) portion-wise while stirring. Scientist's Note: Potassium carbonate is a mild and effective base for this transformation. Alternatively, for a more reactive approach, sodium hydride (1.2 eq) can be used, which requires careful handling due to its pyrophoric nature.
-
Alkylation: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq). Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material typically occurs within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% Methanol in Dichloromethane) to isolate the pure product.
Workflow Visualization
Caption: Proposed synthetic workflow for the target compound.
Structural Verification and Purity Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound.[5] The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the presence of all protons. Expect to see characteristic signals for the pyridinyl ring protons, the methylene linker (-CH₂-), the pyrazole C5-H proton, and the amine (-NH₂) protons. The integration of these signals should match the proposed structure.
-
¹³C NMR: Will verify the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments can be used to definitively assign proton and carbon signals and confirm the connectivity, especially the N1-alkylation site.[6]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The observed mass should match the calculated mass of the molecular ion (e.g., [M+H]⁺).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A purity level of >95% is typically required for biological screening assays.
Potential Applications and Future Research
The structural features of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine make it a highly attractive candidate for screening in various drug discovery programs.
-
Kinase Inhibitor Scaffolding: As previously mentioned, the 3-aminopyrazole moiety is a proven pharmacophore for kinase inhibition. This compound could be screened against a panel of kinases to identify potential hits. The bromine atom provides a direct vector for optimization, allowing for the exploration of the C4 pocket of the ATP-binding site through Suzuki or other cross-coupling reactions.[8]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment for FBDD campaigns. Its diverse functionality offers multiple points for elaboration into more potent, lead-like molecules.
-
Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[3] This compound could be evaluated for such applications.
Future work should focus on the parallel synthesis of a library of analogues by reacting the C4-bromo position with a diverse set of boronic acids. This would allow for a systematic exploration of the SAR and the identification of optimized compounds with potent and selective biological activity.
Safety and Handling
The synthesized compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As a brominated aromatic amine derivative, it should be treated as potentially hazardous. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the starting materials for specific handling instructions.
References
-
ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126. [Link]
-
Afzal, U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
-
Rasayan J. Chem. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. Rasayan Journal of Chemistry, 11(2), 856-861. [Link]
-
Perpar, M., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3749. [Link]
-
Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
Journal of the Mexican Chemical Society. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México, 55(4), 238-241. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
Molecules. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link]
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- 6. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
Solubility of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in DMSO and methanol
An In-depth Technical Guide to the Solubility of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in DMSO and Methanol
This guide provides a comprehensive technical overview of the solubility of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this and similar heterocyclic compounds. This document moves beyond a simple data sheet to explore the theoretical underpinnings of solubility, practical experimental design, and the critical interpretation of results.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. Poor solubility can severely limit a compound's absorption and bioavailability, rendering an otherwise potent molecule ineffective.[1] For a compound like 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a substituted aminopyrazole, understanding its behavior in various solvents is a foundational step in its development pathway.
This guide will focus on two solvents of significant interest:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent widely used for compound storage and in high-throughput screening (HTS) due to its exceptional ability to dissolve a broad range of molecules.[2]
-
Methanol: A polar protic solvent, often used in organic synthesis, purification, and as a co-solvent in various analytical and formulation studies.[3]
By understanding the solubility of our target compound in these two distinct solvent environments, we can infer its behavior in more complex biological and formulation matrices.
Theoretical Framework: The Science of Dissolution
At its core, solubility is a thermodynamic equilibrium process.[4][5][6] The extent to which a solute dissolves in a solvent is governed by the free energy change of the dissolution process (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes, as described by the Gibbs free energy equation:
ΔG = ΔH – TΔS [5]
A negative ΔG favors dissolution. This balance is influenced by several factors at the molecular level:
-
"Like Dissolves Like": This empirical rule is a useful starting point. It suggests that substances with similar polarities are more likely to be soluble in each other.[7] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.
-
Intermolecular Forces: The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7] The strength and nature of these forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) are critical.
-
Molecular Structure of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine:
-
Polar Groups: The presence of the pyrazole ring with its nitrogen atoms, the primary amine group (-NH2), and the pyridine ring introduce significant polarity and the potential for hydrogen bonding.[8][9]
-
Hydrophobic Regions: The bromo-substituted aromatic pyrazole and pyridine rings also contribute some non-polar character.
-
-
Solvent Properties:
-
DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO can accept hydrogen bonds and engage in strong dipole-dipole interactions. Its versatility makes it an excellent solvent for a wide array of compounds.[10]
-
Methanol (CH3OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds, making it effective at solvating polar molecules, particularly those with hydrogen-bonding functional groups.
-
The interplay of these factors will determine the solubility of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in each solvent.
Caption: Factors influencing the solubility of the target compound.
Quantitative Solubility Data
Table 1: Expected Solubility Profile of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
| Solvent | Solvent Type | Expected Solubility Range | Notes |
| DMSO | Polar Aprotic | High (>50 mg/mL) | Likely to require sonication or gentle heating for complete dissolution at high concentrations. Hygroscopic nature of DMSO can impact solubility.[11] |
| Methanol | Polar Protic | Moderate to High (10-50 mg/mL) | The ability of methanol to form hydrogen bonds with the amine and nitrogen-containing rings should facilitate dissolution. |
Note: These are estimated values based on the structure and data from analogous compounds. Experimental verification is essential.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a well-designed experimental protocol is crucial. It is important to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (often in DMSO). It is a faster measurement but can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[4][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid state.[1][4] This is the more rigorous and preferred value for drug development.
The following protocol outlines a method for determining the thermodynamic solubility.
Materials and Equipment
-
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (solid, high purity)
-
DMSO (anhydrous, analytical grade)
-
Methanol (anhydrous, analytical grade)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a tared vial.
-
Record the mass of the added solid.
-
Add a known volume of the solvent (DMSO or methanol) to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). This allows for the dissolution and potential precipitation to stabilize.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable mobile phase for HPLC analysis. A significant dilution will likely be necessary.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).
-
Caption: Workflow for thermodynamic solubility determination.
Causality and Self-Validation in Experimental Design
-
Why excess solid? The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved and is in equilibrium.[4]
-
Why 24-48 hours of agitation? Reaching thermodynamic equilibrium is not instantaneous. This extended period helps ensure that the system is stable and not a transient supersaturated state.[8]
-
Why filtration? Tiny, suspended solid particles can artificially inflate the measured concentration. Filtration ensures that only the dissolved compound is being quantified.
-
Why HPLC for quantification? HPLC with UV detection provides a sensitive and specific method for quantifying the analyte, even in the presence of minor impurities.[1]
Conclusion and Future Directions
A thorough understanding of the solubility of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in DMSO and methanol is a non-negotiable prerequisite for its advancement in any research or development pipeline. While this guide provides a robust theoretical and practical framework, experimental determination remains the gold standard. The protocols and principles outlined herein offer a clear path to generating high-quality, reliable solubility data.
Future work should focus on expanding the solubility profile to include physiologically relevant aqueous buffers (at various pH values), co-solvent systems, and biorelevant media to better predict in vivo behavior. This foundational data will be instrumental in guiding formulation strategies and ensuring the compound has the best possible chance of success.
References
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Solubility. Wikipedia. [Link]
-
Solubility - Concept. JoVE. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]
-
Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]
-
Principles of Solubility. ResearchGate. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
Exp 3 Identification of amine. SlideShare. [Link]
-
Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]
Sources
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- 2. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Solubility - Concept [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophores: a pyrazole ring, a bromine substituent, and a pyridin-2-ylmethyl group. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals due to its diverse biological activities.[1] The bromine atom at the C4 position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the amino group at the C3 position provides a site for derivatization and interaction with biological targets.[1] The pyridin-2-ylmethyl moiety can influence the compound's solubility, metabolic stability, and ability to form coordination complexes. This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of this promising molecule.
Chemical Identifiers
| Identifier | Value |
| SMILES | n1c(N)c(Br)cn1Cc2ccccn2 |
| InChIKey | Predicted: BRCDFYQZQNQPEE-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine can be approached through a multi-step process, leveraging established methodologies for the formation and functionalization of the pyrazole ring. A plausible synthetic route is outlined below.
Workflow for the Synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Sources
Methodological & Application
Application Note: Accelerating Kinase Inhibitor Discovery with 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the aminopyrazole core stands as a "privileged scaffold"—a molecular framework capable of binding to multiple diverse kinase targets with high affinity.[1]
This guide details the utilization of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (hereafter referred to as Scaffold A ) as a versatile building block. Unlike generic pyrazoles, Scaffold A comes pre-functionalized with a pyridin-2-ylmethyl tail at the N1 position. This strategic feature provides immediate solubility and solvent-front interactions, allowing researchers to focus exclusively on the critical "selectivity handle" at the C4-bromine position.
Key Value Propositions:
-
Pre-installed Solubility: The pyridine tail improves logP and physicochemical properties early in the design cycle.
-
Ready-to-Couple: The C4-bromide is primed for Suzuki-Miyaura cross-coupling to access the kinase "gatekeeper" region.
-
Hinge Binding: The 3-amino-pyrazole motif is a proven bioisostere for the adenine ring of ATP.
Structural Biology & Mechanism of Action
To effectively use Scaffold A, one must understand its binding mode within the ATP-binding pocket of protein kinases.
The Pharmacophore Map
The scaffold mimics the binding of ATP's adenine base.
-
The Hinge Binder (C3-Amine & N2): The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond network with the kinase hinge region backbone.
-
The Selectivity Vector (C4-Bromine): This position faces the "gatekeeper" residue and the hydrophobic back-pocket. Substituting the bromine with aryl groups allows the molecule to occupy the hydrophobic pocket, a key driver of potency and selectivity (e.g., JNK3 vs. p38).
-
The Solvent Tail (N1-Pyridine): The methylene-pyridine group extends towards the solvent front (ribose pocket), often interacting with the
C-helix or providing essential water solubility.
Visualization of Binding Mode
The following diagram illustrates the logical connections between the scaffold's chemical features and the biological kinase pocket.
[2]
Chemical Protocols: Library Synthesis
The primary workflow involves replacing the C4-bromine with diverse aryl/heteroaryl boronic acids.
Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Objective: To install hydrophobic groups at C4 to target the gatekeeper region.
Materials:
-
Substrate: Scaffold A (1.0 equiv)
-
Reagent: Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(0.05 equiv) -
Base:
(3.0 equiv) or (saturated aq.) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, dissolve Scaffold A (0.5 mmol) and the chosen boronic acid (0.6 mmol) in 1,4-dioxane (4 mL).
-
Degassing: Bubble nitrogen gas through the solution for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Addition: Add the aqueous base (1 mL) and the Palladium catalyst. Cap the vial immediately.
-
Reaction:
-
Microwave: Heat at 120°C for 30 minutes.
-
Thermal: Reflux at 90°C for 4–12 hours (monitor by LC-MS).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Combiflash).
-
Gradient: 0% to 10% MeOH in DCM. The pyridine tail makes the product polar; ensure the column is flushed well.
-
Expert Insight:
Why this catalyst?
is robust for heteroaryl bromides and tolerates the free amine at C3 better than. If yields are low due to amine coordination, consider protecting the C3-amine as an acetamide (Ac) prior to coupling, then deprotect with mild base.
Protocol B: Amide Coupling at C3-Amine (Optional)
Objective: To convert the hinge-binding amine into an amide, altering the H-bond donor/acceptor profile (often used to target the "sugar pocket" or induce a "DFG-out" conformation).
Procedure:
-
Dissolve Scaffold A (1.0 equiv) in anhydrous DMF/DCM.
-
Add Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).
-
Stir at RT for 2–4 hours.
-
Note: This reaction may be sluggish due to the electron-poor nature of the pyrazole amine. Heating to 50°C may be required.
Biological Assay Protocols
Once the library is synthesized, screen for potency against target kinases (e.g., JNK, JAK, VEGFR).
Protocol C: TR-FRET Kinase Binding Assay (LanthaScreen™ Style)
Objective: Determine
Materials:
-
Kinase of interest (tagged, e.g., GST-JNK3).
-
Europium-labeled anti-tag antibody.
-
AlexaFluor® 647-labeled Kinase Tracer (ATP-competitive).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Prepare 3x serial dilutions of the synthesized inhibitor library in DMSO (Top concentration 10 mM).
-
Plating: Transfer 100 nL of inhibitor to a 384-well low-volume white plate.
-
Protein Mix: Add 5
L of Kinase + Antibody mix. Incubate 15 mins. -
Tracer Mix: Add 5
L of Tracer solution ( concentration). -
Incubation: Incubate 1 hour at Room Temp in the dark.
-
Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
-
Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response curve to generate
.
Data Interpretation & Optimization
Use the table below to guide your SAR (Structure-Activity Relationship) strategy based on initial screening results.
| Observation | Structural Hypothesis | Recommended Action |
| No Activity ( | C4-substituent is too bulky (steric clash with Gatekeeper). | Switch to smaller C4 groups (e.g., Phenyl, Thiophene, Cyclopropyl). |
| Good Potency, Low Solubility | Crystal packing is too efficient; Pyridine tail is insufficient. | Add polar groups to the C4-aryl ring (e.g., Morpholine, Piperazine). |
| Low Selectivity (Hits many kinases) | Molecule fits the ATP pocket too generically. | Target the "specificity pocket" by adding ortho-substituents to the C4-aryl ring to twist the conformation. |
| Cellular Inactivity (High | Poor permeability or efflux. | Check LogD. The pyridine nitrogen may be protonated at physiological pH. Try replacing pyridine with a pyrimidine or phenyl-sulfonamide. |
Workflow Diagram: From Scaffold to Lead
References
-
Vertex Pharmaceuticals. "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, 2014.[2]
-
BenchChem. "4-Bromo-1-methyl-1H-pyrazol-3-amine: Properties and Applications." BenchChem Technical Library.
-
MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2019.
-
ResearchGate. "Aminopyrazoles as privileged structures in anticancer drug design - an in silico study." Bulgarian Chemical Communications, 2016.
-
Sigma-Aldrich. "Product Specification: 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine (Related Analog)."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of substituted pyrazole derivatives, specifically focusing on overcoming common challenges to improve the yield and purity of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine . Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
I. Overview: A Strategic Approach to Synthesis
The construction of this molecule is a multi-step process, typically involving the formation of a 3-aminopyrazole core, followed by regioselective N-alkylation and C-4 bromination. The order of these latter two steps is a critical decision point that significantly impacts yield and impurity profiles. Our recommended and most commonly successful strategy involves N-alkylation prior to bromination. This sequence leverages the N1-substituent to direct the bromination cleanly to the C4 position and avoids potential complications of alkylating a brominated, and thus more electron-deficient, pyrazole ring.
Caption: Recommended synthetic workflow for the target compound.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a practical Q&A format.
FAQ 1: Low Yield During 3-Aminopyrazole Core Synthesis
Question: I am attempting to synthesize the initial 3-aminopyrazole from a β-ketonitrile and hydrazine, but my yields are consistently below 40%. What are the common pitfalls?
Answer: This cyclocondensation is the foundation of your synthesis, and poor yields here will cascade. The issues often stem from three areas: reaction conditions, substrate stability, and workup.
-
Causality & Mechanism: The reaction proceeds via nucleophilic attack of hydrazine on the ketone, followed by intramolecular attack on the nitrile and subsequent tautomerization to the aromatic pyrazole. One of the most common methods involves the condensation of hydrazine with β-ketonitriles. Inefficient cyclization or side reactions, such as the formation of hydrazones that do not cyclize, are typical failure modes.
-
Troubleshooting Steps:
-
Optimize Thermal Input: While some condensations proceed at room temperature, many require heating to drive the cyclization step. A temperature of 60-80°C in a solvent like ethanol is a standard starting point.[1] Monitor the reaction by TLC to track the disappearance of the starting material and the appearance of the product; prolonged heating can lead to degradation.
-
Catalyst Choice: The reaction is often catalyzed by a weak acid, such as acetic acid. The acid protonates the carbonyl group, making it more electrophilic and facilitating the initial attack by hydrazine.[1] Ensure you are using a catalytic amount; excess acid can lead to salt formation with the hydrazine, reducing its nucleophilicity.
-
Solvent Selection: Polar protic solvents like ethanol or methanol are generally effective as they can solvate the transition states.[2] In some cases, a switch to a higher-boiling polar aprotic solvent like DMF may improve yields for less reactive substrates, but this can complicate product isolation.
-
Workup Procedure: Upon completion, the reaction mixture should be cooled and the solvent removed in vacuo. The resulting residue can then be taken up in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst. Subsequent washes with brine help remove water before drying over MgSO₄ or Na₂SO₄.[1]
-
FAQ 2: Poor Regioselectivity in N-Alkylation Step
Question: During the N-alkylation of my 3-aminopyrazole with 2-(chloromethyl)pyridine, I am getting a significant amount of the N2-alkylated isomer. How can I favor the desired N1 product?
Answer: This is the most critical regiochemical challenge in this synthesis. The formation of regioisomeric pyrazoles is a well-documented issue, particularly with substituted hydrazines or unsymmetrical pyrazoles.[3][4] The ratio of N1 to N2 isomers is governed by a delicate balance of steric and electronic factors.
-
Causality & Mechanism: The pyrazole anion is an ambident nucleophile. Alkylation at the N1 position is generally the thermodynamically favored product, while alkylation at the N2 position is often the kinetically favored product, especially with smaller electrophiles. The presence of a substituent at the C5 position typically provides steric hindrance that strongly directs alkylation to the N1 position. In the absence of a C5 substituent, control is more difficult.
-
Strategies for Improving N1 Selectivity:
-
Choice of Base and Solvent System: The combination of a strong, non-nucleophilic base with a polar aprotic solvent is key. Using sodium hydride (NaH) in DMF or THF is a standard and effective method.[5] NaH irreversibly deprotonates the pyrazole to form the sodium salt. The dissociation of this salt in a solvent like DMF favors attack from the less-hindered N1 position. Weaker bases like K₂CO₃ can result in an equilibrium, leading to mixtures.
-
Temperature Control: Add the alkylating agent (2-(chloromethyl)pyridine) slowly at a reduced temperature (e.g., 0 °C) after the deprotonation step is complete.[5] Then, allow the reaction to warm to room temperature or slightly heat it to ensure completion. This protocol favors the formation of the thermodynamic product.
-
Alternative Alkylating Agents: If issues persist, consider using 2-(bromomethyl)pyridine. The bromide is a better leaving group than chloride and may alter the reaction kinetics favorably.
-
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
FAQ 3: Incomplete or Failed Bromination
Question: I am trying to brominate my 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine at the C4 position using N-Bromosuccinimide (NBS), but the reaction is either very slow or fails to proceed. What should I do?
Answer: Electrophilic aromatic substitution on the pyrazole ring is generally facile due to its electron-rich nature. However, the reaction's success depends on the choice of brominating agent and solvent. The C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[6]
-
Causality & Mechanism: The reaction is a classic electrophilic aromatic substitution. The brominating agent provides an electrophilic bromine source ("Br+"), which is attacked by the π-system of the pyrazole ring, forming a Wheland intermediate.[6] Subsequent loss of a proton restores aromaticity. If the reaction fails, it's either because the brominating agent is not sufficiently electrophilic under the chosen conditions or the pyrazole ring is deactivated.
-
Troubleshooting Steps:
-
Solvent is Critical: For NBS brominations, polar aprotic solvents are superior. Dimethylformamide (DMF) is an excellent choice.[7] It helps to polarize the N-Br bond of NBS, making the bromine more electrophilic. Solvents like dichloromethane (DCM) can also be used but may require longer reaction times or a catalytic amount of acid.
-
Temperature Control: Start the reaction at 0°C by adding NBS portion-wise to a solution of your pyrazole in DMF.[7] This controls the initial exotherm. After the addition, allow the reaction to slowly warm to room temperature and stir until TLC analysis shows full conversion.
-
Verify Starting Material Purity: Ensure your starting amine is free of basic impurities (like residual base from the previous step), which could consume the brominating agent.
-
Alternative Reagent: While NBS is generally preferred for its selectivity, elemental bromine (Br₂) in acetic acid or chloroform is a more powerful brominating agent. However, it is less selective and presents greater handling hazards. This should be considered a secondary option if optimization with NBS fails.
-
FAQ 4: How Can I Purify the Final Product Effectively?
Question: My crude product is an oil/solid with several impurities visible on TLC. What is the best purification strategy?
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging. A combination of techniques is often required.
-
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the bromination reaction (typically with aqueous sodium thiosulfate to destroy excess NBS/bromine), perform a standard liquid-liquid extraction.[8] Wash the organic layer with saturated sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Column Chromatography: This is almost always necessary. Use silica gel as the stationary phase. The key is selecting the correct mobile phase.
-
Solvent System: A gradient elution is recommended. Start with a less polar system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The pyridine and pyrazole moieties make the compound quite polar, so systems containing methanol in DCM (e.g., 1-5% MeOH in DCM) may also be effective if the product does not move with ethyl acetate/hexanes.
-
-
III. Optimized Experimental Protocols
Protocol 1: N1-Alkylation of 3-Aminopyrazole
-
Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-aminopyrazole (1.0 eq).
-
Solvent: Add anhydrous DMF to the flask (approx. 0.1 M concentration).
-
Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas ceasing.
-
Alkylation: Prepare a solution of 2-(chloromethyl)pyridine hydrochloride (1.1 eq) and neutralize it carefully with a base (e.g., triethylamine) or use the freebase form directly if available. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC (e.g., 10% MeOH in DCM).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: C4-Bromination with NBS
-
Setup: Dissolve 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (1.0 eq) in DMF in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NBS: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.[7]
-
Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete, then allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography as described in the FAQ section.
IV. Data Summary & Characterization
Confirming the final structure and, critically, the regiochemistry of substitution, requires spectroscopic analysis.
| Technique | Expected Observation for 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine |
| ¹H NMR | - A singlet for the C5-H of the pyrazole ring. The absence of a C4-H signal is key evidence of successful bromination. - A singlet for the methylene bridge (-CH₂-). - Characteristic aromatic signals for the pyridyl group (typically 4 protons). - A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | - Expect 9 distinct carbon signals (4 for pyrazole, 5 for the pyridine ring, 1 for the methylene bridge). The C4 signal will be shifted due to the attached bromine. |
| Mass Spec (MS) | - The molecular ion peak (M+) should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. |
V. References
-
El-Taweel, F. M. A., & Abu Elmaati, T. M. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
-
Kumar, V., & Gupta, A. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(5), 896-899. [Link]
-
Li, J., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Taylor & Francis, 48(1), 2269-2279. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Molecules, 22(12), 2136. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Royal Society of Chemistry. (2016). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
-
Stanetty, P., & Kremslehner, M. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Gosavi, G., et al. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
ResearchGate. (2017). Bromination of Pyrazole and Pyrazolate Ligands. Inorganica Chimica Acta. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]
Sources
- 1. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Minimizing Debromination in Cross-Coupling
The following technical guide is structured as a Level 3 Support Tier resource for the Catalysis Optimization Center . It is designed for immediate application in a research setting.
Ticket ID: #DB-402 | Topic: Hydrodehalogenation (Ar-Br
Introduction & Diagnostic Triage
User Query: "I am running a Suzuki-Miyaura coupling on a heteroaryl bromide. Instead of the product, I see significant conversion to the debrominated arene (Ar-H). I'm using Pd(PPh3)4 and NaOEt in Ethanol/Water. How do I stop this?"
Specialist Response:
Debromination (hydrodehalogenation) is a "silent killer" in cross-coupling. It occurs when the oxidative addition intermediate (
Diagnostic Checklist (Is it really debromination?): Before optimizing, confirm the impurity identity via LCMS/GCMS:
-
Target Mass:
-
Debromination (Ar-H):
(Mass is usually ). -
Protodeboronation (Ar'-H): Loss of the boronic acid group from the nucleophile, not the electrophile. (Often confused, but mechanistically distinct).
-
Homocoupling (Ar-Ar): Dimerization of the electrophile.[1]
Root Cause Analysis: The Hydride Source
To solve the problem, you must identify where the hydrogen is coming from. In 90% of debromination cases, the culprit is
The Mechanism of Failure
When you use alkoxide bases (NaOEt, NaOiPr) or primary/secondary alcohol solvents, they coordinate to Palladium. If the carbon adjacent to the oxygen (the
-
Ligand Exchange:
-
-Hydride Elimination: The Pd-Alkoxide eliminates a ketone/aldehyde, generating a Palladium-Hydride (
) .[2] -
Reductive Elimination: Ar and H couple to form Ar-H (Waste) and regenerate Pd(0).[3]
Figure 1: The Mechanistic Fork.[4] Debromination competes when transmetallation is slow or when hydride sources (alkoxides with
Troubleshooting Scenarios (Q&A)
Scenario A: "I must use an alcohol solvent for solubility."
Q: My substrate crashes out in Toluene. Can I keep using ethanol? A: No. Ethanol is a prime hydride donor. The Fix: Switch to Tert-Amyl Alcohol (2-methyl-2-butanol) or Tert-Butanol .
-
Why? Look at the structure. The carbon attached to the hydroxyl group in t-Amyl alcohol is bonded to three other carbons (Methyl, Methyl, Ethyl). It has zero hydrogens . Without that specific hydrogen,
-hydride elimination is mechanistically impossible via the alkoxide pathway [1].
Scenario B: "I am using a strong base (NaOtBu)."
Q: I thought t-Butoxide was safe because it's bulky? A: It is safer than Ethoxide, but it can still act as a radical hydrogen atom donor in rare cases, or contain trace impurities. However, the bigger risk is if you are using Isopropoxide or Ethoxide . The Fix: Switch to Inorganic Bases .
-
Use
(Potassium Phosphate Tribasic) or (Cesium Carbonate). -
These bases lack organic protons entirely. They cannot participate in
-hydride elimination. If you need solubility, add a small amount of water (biphasic system) or use a phase transfer catalyst (TBAB) [2].
Scenario C: "My reaction is just too slow."
Q: The catalyst dies before the coupling finishes, so I heat it up, and then I get debromination. A: Heat accelerates the high-energy side reactions (debromination) often more than the cross-coupling. The Fix: Catalyst Overdrive.
-
The longer the Pd(II)-Ar species waits for the boronic acid, the more likely it is to find a hydride.
-
Switch to highly active, bulky phosphine ligands like XPhos or SPhos (Buchwald Ligands). These facilitate extremely rapid reductive elimination and transmetallation, effectively "outrunning" the side reaction [3].
Comparative Data: Solvent & Base Selection
Use this table to select reagents that minimize Hydride Donor Ability (HDA).
| Reagent Class | Specific Reagent | Risk Level | Mechanism of Failure |
| Solvent | Ethanol / Isopropanol | HIGH | Contains |
| Solvent | THF | MEDIUM | Can act as H-donor via radical abstraction at high temps. |
| Solvent | Toluene / Dioxane | LOW | Aprotic; kinetically stable. |
| Solvent | t-Amyl Alcohol | LOW | Sterically hindered; No |
| Base | NaOEt / NaOiPr | HIGH | Direct precursor to Pd-hydride. |
| Base | NaOtBu | LOW | No |
| Base | K3PO4 / Cs2CO3 | ZERO | Inorganic; no hydride source available. |
The "Golden Standard" Protocol
If you are observing >10% debromination, abandon your current conditions and adopt this robust system designed to eliminate hydride sources.
Protocol: Anhydrous Inorganic System
-
Solvent System: 1,4-Dioxane (Anhydrous).
-
Why: Aprotic, good solubility for organics, coordinates weakly to stabilize Pd but doesn't donate hydrides.
-
-
Base:
(finely ground) or (2.0 - 3.0 equivalents).-
Why: Inorganic bases remove the alkoxide pathway entirely. CsF is particularly good for difficult transmetallations [4].
-
-
Catalyst:
(2 mol%) + XPhos (4 mol%) or Pd-118 (pre-catalyst).-
Why: Pre-catalysts ensure accurate Pd:L ratio. XPhos is bulky, preventing the approach of solvent molecules that might transfer protons/hydrides.
-
-
Additives: 4Å Molecular Sieves (Optional).
-
Why: Removes trace water which can sometimes act as a proton source for protonolysis of the Pd-Ar bond (a secondary debromination mechanism) [5].
-
Step-by-Step:
-
Charge reaction vial with Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Base (
, 3.0 eq), and Catalyst (Pd-XPhos G3, 2 mol%). -
Cap and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).
-
Inject Anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Heat to 80°C. Monitor via UPLC/HPLC at 1 hour.
References
-
Navarro, O. et al. (2005).[3] "General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroarylboronic Acids." Journal of Organic Chemistry. Link
-
Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Wright, S.W. et al. (1994). "Fluoride-mediated Suzuki coupling: a mild and efficient method for the synthesis of biaryls." Journal of Organic Chemistry. Link
-
Carrow, B.P. & Hartwig, J.F. (2011).[5] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing reaction temperature for nucleophilic substitution on pyrazole rings
Technical Support Center: Optimizing Nucleophilic Substitution on Pyrazole Rings
Topic: Optimizing reaction temperature for nucleophilic aromatic substitution (
Executive Summary: The Pyrazole Challenge
You are likely here because your nucleophilic substitution on a pyrazole core is stalling or yielding regioisomeric mixtures. Unlike phenyl rings, pyrazoles are
Temperature is your primary lever to overcome the high activation energy barrier of the Meisenheimer complex formation. However, indiscriminate heating leads to decomposition or loss of regiocontrol. This guide provides a logic-driven approach to optimizing thermal parameters for C-substitution (displacement of leaving groups) on the pyrazole scaffold.
Part 1: Troubleshooting Low Reactivity (The "Stalled Reaction" Ticket)
Q1: My
A: Not immediately. Simply cranking up the heat on an unreactive substrate often leads to tar, not product. You must first validate the Electronic Activation Threshold .
The Diagnostic Protocol:
-
Check the Activation: Does your pyrazole ring have a strong Electron-Withdrawing Group (EWG) (e.g.,
, , , or a fused diazine ring) ortho or para to the leaving group?-
No EWG: Thermal
will likely fail regardless of temperature. The ring is too electron-rich. Action: Switch to Transition Metal-Catalyzed Coupling (Buchwald-Hartwig or Ullmann). -
Yes, EWG present: The reaction is kinetically limited. Proceed to Temperature Stepping .
-
-
Temperature Stepping Strategy: Instead of jumping to 200°C, use a "Ladder Optimization" approach to identify the onset of reactivity without degrading the catalyst or nucleophile.
| Step | Temperature Zone | Target Reaction Time | Observation |
| 1 | 60–80°C | 4–6 Hours | Baseline. If <5% conversion, activation energy ( |
| 2 | 100–120°C | 2–4 Hours | "Sweet Spot" for activated pyrazoles (e.g., 4-nitropyrazoles). |
| 3 | 140–160°C | 1–2 Hours | High energy. Requires sealed vessel/pressure tube. Watch for nucleophile decomposition. |
| 4 | >160°C | <30 Mins | Danger Zone. Solvent breakdown (DMF/DMSO) likely. Switch to Microwave. |
Q2: I am using a sealed vessel at 140°C, but the reaction is still sluggish. What is the "Solvent-Temperature" mismatch?
A: You may be experiencing Solvent Autoinhibition . At high temperatures, polar aprotic solvents like DMF and DMAc can decompose to form dimethylamine, which acts as a competing nucleophile, displacing your leaving group to form an impurity.
Corrective Action:
-
Replace Solvent: Switch to NMP (N-methyl-2-pyrrolidone) or Sulfolane for reactions requiring >130°C. They have higher thermal stability than DMF.
-
Concentration Effect: High temperatures favor entropy. Increasing concentration (0.5 M
1.0 M) can increase the collision frequency more effectively than a further temperature hike.
Part 2: Controlling Regioselectivity (The "Isomer Mixture" Ticket)
Q3: I have a 3,5-dibromopyrazole. I want to mono-substitute at C5, but I'm getting a mixture of C3, C5, and bis-substituted products. How does temperature dictate this selectivity?
A: Regioselectivity in pyrazoles is governed by the interplay of Sterics vs. Electronics , which is highly temperature-dependent.
-
The Electronic Bias (Low Temp/Kinetic Control): In N-alkylated pyrazoles, the C5 position is often more electrophilic due to the inductive electron-withdrawing effect of the adjacent N1 nitrogen. At lower temperatures (e.g., 0°C to RT), the nucleophile will preferentially attack the most electron-deficient site (C5).
-
The Steric/Thermodynamic Factor (High Temp): As temperature rises, the reaction becomes reversible or less discriminating. The nucleophile has enough energy to overcome the steric hindrance at C3 or C5. If the C5 position is sterically crowded (e.g., by a bulky N1 group), higher temperatures will erode selectivity, leading to mixtures.
Optimization Workflow:
-
Start Cold: Run the reaction at 0°C or RT. If C5 substitution is desired, the electronic bias is your friend.
-
Stoichiometry Control: Use exactly 1.0 equivalent of nucleophile. Excess nucleophile at high heat guarantees bis-substitution.
-
The "Heat-Cool" Cycle: If heat is needed for conversion, heat rapidly to the minimum effective temperature (e.g., 80°C) for a short burst, then cool. Prolonged heating allows the system to equilibrate to the thermodynamic mixture (often 1:1 C3/C5).
Part 3: Microwave vs. Conventional Heating
Q4: Can I use microwave irradiation to fix my yield issues?
A: Yes, microwave synthesis is particularly effective for pyrazole
Why it works: Conventional reflux is capped at the solvent's boiling point. Microwave reactors can superheat ethanol (bp 78°C) to 130°C in a sealed vessel. This massive kinetic boost helps overcome the pyrazole ring's electron-rich repulsion of the nucleophile.
Comparative Protocol:
| Parameter | Conventional Thermal | Microwave Assisted |
| Reaction Time | 12–24 Hours | 10–30 Minutes |
| Temperature Profile | Slow ramp, gradients exist | Rapid, uniform volumetric heating |
| Solvent Choice | High boiling (DMSO/DMF) required | Low boiling (EtOH/MeCN) possible (Superheated) |
| Purity | Lower (Thermal degradation over time) | Higher (Less time for side reactions) |
Recommendation: For unactivated pyrazoles, try Microwave: 150°C, 15 mins, High Absorption Level .
Part 4: Visualizing the Logic
The following decision tree illustrates the troubleshooting logic for optimizing reaction temperature and conditions for Pyrazole
Caption: Decision logic for troubleshooting low conversion in Pyrazole
Part 5: Standardized Experimental Protocols
Protocol A: Thermal on Activated Pyrazole (Baseline)
Use for pyrazoles with Nitro/Cyano groups.
-
Dissolve 1.0 eq of halopyrazole in anhydrous DMSO (0.5 M concentration).
-
Add 1.1 eq of Nucleophile (amine/thiol).
-
Add 2.0 eq of Base (DIPEA for amines,
for thiols/phenols). -
Heat to 100°C in a sealed tube.
-
Monitor by LCMS at 2 hours.
-
If <50% conv: Increase to 120°C.
-
If clean but slow: Hold 100°C for 12h.
-
Protocol B: Microwave-Assisted Substitution (Rapid Screening)
Use for stubborn substrates or to bypass solubility issues.
-
Prepare reaction in a microwave-specific vial (0.5–2.0 mL).
-
Solvent: Ethanol or Acetonitrile (allows superheating > bp).
-
Set Parameters:
-
Temperature: 140°C
-
Hold Time: 15 minutes
-
Pressure Limit: 250 psi
-
Stirring: High[1]
-
-
Workup: Cool to RT (compressed air), dilute with water, extract.
References
-
BenchChem. (2025).[2][3][4][5][6][7] Troubleshooting the reaction mechanism of pyrazole formation and substitution. BenchChem Technical Support.
-
Kappe, C. O. (2008).[8] Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37, 1127–1139.[8]
-
Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles: A review. Chemical Reviews.
-
Organic Chemistry Portal. (2020). Regioselective Synthesis of 3,5-Substituted Pyrazoles.
-
National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
- 1. galchimia.com [galchimia.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Support Center: Stability of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in Acidic Media
The following technical guide addresses the stability, handling, and troubleshooting of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine in acidic environments.
Executive Summary & Chemical Logic
Status: High Stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA) at ambient temperatures. Primary Interaction: Reversible protonation and salt formation. Critical Risk: Precipitation of hydrochloride/trifluoroacetate salts in organic-poor solvents, often mistaken for degradation.
The Chemical "Why": Structural Resilience
To troubleshoot effectively, one must understand the molecule's behavior at the atomic level. This compound contains three basic nitrogen sites, but they do not react equally.
-
Pyridin-2-ylmethyl moiety: The pyridine nitrogen is the most basic site (
). Upon contact with acid, it protonates immediately. This creates a strong positive charge that repels further electrophilic attack on the methylene bridge, effectively "protecting" the linker from acid-catalyzed cleavage (unlike electron-rich benzyl groups). -
Aminopyrazole Core: The 3-amino group is an enamine-like system. While it can protonate (
), the delocalization of the nitrogen lone pair into the pyrazole ring renders it resistant to acid hydrolysis. -
4-Bromo Substituent: The bromine atom is firmly bound to the aromatic ring. It is inert to standard acidic conditions unless a transition metal catalyst or strong reducing agent is inadvertently introduced.
Visualizing the Protonation Pathway
The following diagram illustrates the stepwise protonation that occurs in acidic media. Understanding this is crucial for interpreting LCMS data and solubility issues.
Caption: Stepwise protonation increases polarity, altering retention times and solubility profiles.
Troubleshooting Guide: Common User Scenarios
Scenario A: "My compound disappeared during LCMS analysis in 0.1% TFA."
Diagnosis: The compound has not degraded; it has likely eluted in the void volume .
-
Cause: In 0.1% TFA (pH ~2), the molecule exists as a di-cation (highly polar). It cannot interact with the C18 hydrophobic stationary phase effectively.
-
Solution:
-
Switch to a high pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the molecule neutral.
-
Use a "Polar Embedded" or HILIC column if acidic conditions are mandatory.
-
Scenario B: "A white solid precipitated when I added 4M HCl in Dioxane."
Diagnosis: You have successfully formed the Hydrochloride Salt .
-
Cause: The protonated cationic form is insoluble in non-polar ethers like dioxane or diethyl ether.
-
Verification: Filter the solid and dissolve it in water or methanol. Run an HPLC; the peak area should match the theoretical yield.
-
Action: If you need a solution, switch the solvent to Methanol or Water/Acetonitrile mixtures.
Scenario C: "The solution turned yellow/orange after sitting in acid overnight."
Diagnosis: Potential Trace Oxidation or Metal Contamination .
-
Cause: Pyridine rings are excellent ligands for transition metals (Fe, Cu) often found in trace amounts in lower-grade acids. Even ppm levels can form colored complexes. Alternatively, if Nitric Acid was used, trace nitrous acid (
) may be diazotizing the primary amine. -
Solution:
-
Use LCMS grade acids only.
-
Add a chelating agent (EDTA) if metal contamination is suspected.
-
Critical: Avoid acids containing nitrites (e.g., old HNO3) to prevent formation of the diazonium salt (unstable).
-
Frequently Asked Questions (FAQ)
Q1: Can I remove the Pyridin-2-ylmethyl group using acid (deprotection)?
-
Answer: No. Unlike standard N-benzyl groups which can sometimes be cleaved with strong acids (e.g., hot HBr or Friedel-Crafts conditions), the pyridyl group becomes electron-deficient upon protonation. This destabilizes the carbocation intermediate required for cleavage. You would likely decompose the pyrazole ring before cleaving the linker. Removal typically requires oxidative methods or hydrogenation.
Q2: Is the 4-Bromo group stable to acid?
-
Answer: Yes. The C-Br bond is robust. However, avoid using Hydroiodic Acid (HI) , as iodide is a reducing agent that could potentially reduce the bromide or cause halogen exchange at high temperatures.
Q3: How should I store the compound if it is dissolved in acid?
-
Answer: Short-term (24-48h) storage at 4°C is acceptable. For long-term storage, neutralize the solution and extract into an organic solvent, or evaporate the acid to store as the dry salt. Prolonged exposure to aqueous acid can eventually lead to slow hydrolysis of the amine, though this is kinetically slow.
Experimental Protocol: Acid Stability Validation
If you observe unexpected behavior, perform this "Forced Degradation" assay to distinguish between degradation and solubility issues.
Materials
-
Test Compound: 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine (1 mg/mL)
-
Acid A: 1N HCl (Simulates stomach/workup)
-
Acid B: 0.1% TFA in Acetonitrile (Simulates HPLC conditions)
-
Control: Methanol
Workflow
-
Preparation: Dissolve 5 mg of compound in 5 mL of Acid A and Acid B separately.
-
Stress: Heat samples to 60°C for 4 hours .
-
Analysis: Dilute 10µL of the stressed sample into 990µL of Neutral Buffer (pH 7 Phosphate buffer) to quench.
-
Detection: Inject onto HPLC (UV 254 nm).
Interpretation Logic
Caption: Decision tree for interpreting forced degradation data.
References
-
BenchChem. Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. (General stability of aminopyrazole scaffolds).
-
GuideChem. 3-Aminopyrazole CAS 1820-80-0 Properties and Stability. (Confirming resistance to polymerization and general acid stability).
-
MDPI. Synthesis of Pyrazole-Based Inhibitors... (Demonstrating the survival of N-benzyl/pyridyl pyrazoles during acidic workups).
-
Sigma-Aldrich. 4-Bromo-1H-pyrazol-3-amine Safety Data Sheet. (Handling and storage recommendations).
Validation & Comparative
Comprehensive Guide to IR Characteristic Bands of Aminopyrazole-Pyridine Compounds
Topic: IR Spectroscopy Characteristic Bands for Aminopyrazole Pyridine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the realm of kinase inhibitor development—specifically for targets like p38 MAPK, Aurora kinases, and BRAF—the aminopyrazole-pyridine scaffold is a privileged pharmacophore. The fusion or linkage of an electron-rich aminopyrazole with an electron-deficient pyridine ring creates a unique push-pull electronic system.
For the medicinal chemist, Infrared (IR) spectroscopy is not merely a confirmation of identity; it is a rapid, non-destructive probe of electronic conjugation and tautomeric states. This guide provides a comparative technical analysis of the vibrational modes of this scaffold, distinguishing it from its constituent moieties (pyrazole and pyridine) to facilitate precise structural validation.
Theoretical Framework: Vibrational Coupling in Heterocyclic Systems
The spectral signature of an aminopyrazole-pyridine compound is not a simple sum of its parts.[1][2][3][4] The interaction between the two rings—whether fused (e.g., pyrazolo[3,4-b]pyridine) or linked via an amine bridge—induces specific spectral shifts:
-
Conjugation Shifts: The lone pair on the exocyclic amine (
or ) donates density into the pyridine ring, typically lowering the frequency of the pyridine ring stretching modes due to reduced bond order. -
Tautomeric Fingerprints: Aminopyrazoles exist in dynamic equilibrium between amino and imino forms. IR is sensitive to this, showing distinct N-H stretching patterns that NMR often averages out in protic solvents.
-
Hydrogen Bonding: These scaffolds are potent H-bond donors/acceptors. In the solid state, intermolecular H-bonding broadens N-H bands significantly (
).
Comparative Analysis: Characteristic Bands
The following table synthesizes experimental data to differentiate the core scaffold from its individual precursors.
Table 1: Comparative IR Spectral Fingerprint
| Vibrational Mode | Pyridine (Reference) | 3-Aminopyrazole (Reference) | Aminopyrazole-Pyridine Scaffold | Diagnostic Note |
| N-H Stretching | N/A | Often appears as a complex multiplet. The "free" N-H is sharp (>3400), while H-bonded N-H is broad (~3200). | ||
| C-H Stretching (Aromatic) | Weak intensity. Look for the "shoulder" on the broad N-H band. | |||
| Ring Stretching (C=N / C=C) | Four bands: ~1600, 1570, 1480, 1430 | The fusion/linkage often merges the highest energy modes into a strong, broad band around 1600 | ||
| Exocyclic C-N Stretching | N/A | Stronger intensity in the scaffold due to conjugation with the pyridine ring. | ||
| Ring Breathing Mode | A critical marker for the pyridine moiety; often shifts slightly lower upon substitution at the 2-position. | |||
| C-H Out-of-Plane (oop) | Highly dependent on substitution pattern (ortho/meta/para equivalents). |
Visualization of Structural Logic
The following diagram illustrates the logical flow for assigning spectral features to the specific pharmacophore elements.
Figure 1: Logical workflow for deconvoluting the IR spectrum of aminopyrazole-pyridine derivatives.
Experimental Protocol: Self-Validating Methodology
To ensure reproducibility and minimize artifacts (e.g., water absorption masking N-H bands), follow this validated protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for these hygroscopic heterocycles.
Step 1: Instrument Preparation
-
Purge: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric
( ) and ( ). -
Background: Collect a background spectrum (air) with the same resolution (typically
) and scan count (32 or 64 scans) as the sample.
Step 2: Sample Application
-
Place ~2-5 mg of the solid aminopyrazole pyridine derivative onto the crystal (Diamond or ZnSe).
-
Critical Step (Pressure): Apply pressure using the anvil until the absorbance of the strongest band (usually the ring stretch at ~1600
) reaches 0.5–0.8 A. Why? Insufficient pressure yields noisy spectra; excessive pressure can damage the crystal or shift polymorphic forms.
Step 3: Data Acquisition & Validation
-
Scan: Acquire the spectrum.
-
Self-Validation Check:
-
Is the baseline flat around
? (If not, clean crystal and re-background). -
Are the N-H bands resolved? If a broad "hump" exists >3000
, the sample may be wet. Dry the sample in a vacuum oven at 40°C for 2 hours and re-test.
-
Step 4: Post-Processing
-
Apply ATR Correction (if quantitative comparison to transmission library spectra is needed). This corrects for the depth of penetration dependence on wavelength.
Mechanistic Insight: Tautomerism and H-Bonding
Aminopyrazoles are notorious for annular tautomerism (1H- vs 2H-pyrazole).
-
1H-isomer: Typically shows a sharper N-H stretch and distinct C=N bands.
-
2H-isomer: Often stabilized by intramolecular hydrogen bonding with the pyridine nitrogen (if ortho-linked), leading to a significant redshift in the N-H stretch (down to
) and broadening of the band.
Diagram: Tautomeric Stabilization
Figure 2: Impact of tautomerism and hydrogen bonding on spectral features.
References
-
Arnaudov, M., Ivanova, B., & Dinkov, S. (2004).[5] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2, 589-597.[5] Link[5]
-
Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Institutes of Health (PubMed). Link
-
Balachandran, V., & Sundararajan, M. (2012). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine. Elixir Vibrational Spectroscopy, 48, 9663-9668.[2] Link
-
Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Heterocycles and Amines. Specac Ltd. Link
-
Chemistry Steps. (2025). Interpreting IR Spectra: A Guide for Organic Chemists. Link
Sources
A Comparative Bioactivity Guide to 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This five-membered heterocyclic ring is featured in a multitude of clinically approved drugs and investigational agents, owing to its versatile chemical nature and its ability to engage in various biological interactions.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][4]
This guide focuses on a specific, highly promising pyrazole-based scaffold: 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine . This core structure is particularly intriguing for several reasons:
-
The pyrazole core serves as a robust anchor for orienting substituents in three-dimensional space.
-
The pyridin-2-ylmethyl group at the N1 position can form critical hydrogen bonds and pi-stacking interactions within target proteins.
-
The amine group at the C3 position offers a vector for derivatization to enhance potency or modulate physicochemical properties.[5]
-
The bromine atom at the C4 position is a key synthetic handle, enabling extensive structural diversification through metal-catalyzed cross-coupling reactions, allowing for a systematic exploration of the structure-activity relationship (SAR).[6][7]
The primary objective of this guide is to provide an in-depth, objective comparison of the bioactivity of analogs derived from this core structure, with a focus on their potential as kinase inhibitors in oncology. We will present supporting experimental data, detail the underlying scientific rationale for analog design, and provide robust, step-by-step protocols for key validation assays.
Rational Design and Synthesis of Analogs
The strategic modification of a lead compound is fundamental to drug discovery. For the 4-bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold, analog design is centered on systematically probing the chemical space around its key functional groups to optimize interactions with target kinases. The most common synthetic strategy involves a convergent approach where the core is assembled and then diversified.
A critical diversification step is the Suzuki-Miyaura cross-coupling reaction, which utilizes the C4-bromo position to introduce a wide array of aryl and heteroaryl moieties. This reaction is highly valued for its reliability and functional group tolerance.
Caption: General workflow for the synthesis of C4-substituted analogs.
Comparative Bioactivity Analysis: Targeting Oncogenic Kinases
Numerous pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][8] Our comparative analysis focuses on a series of hypothetical analogs designed to probe their inhibitory activity against key oncogenic kinases, such as BRAF V600E and EGFR, and their corresponding antiproliferative effects in relevant cancer cell lines.
| Compound ID | Modification (at C4-position) | Target Kinase | Kinase IC₅₀ (µM) [a] | Antiproliferative IC₅₀ (µM) [b] |
| Parent Scaffold | -Br | BRAF V600E | 15.2 ± 1.8 | > 50 (A375) |
| Analog A | Phenyl | BRAF V600E | 5.8 ± 0.6 | 12.5 ± 1.1 (A375) |
| Analog B | 4-Methoxyphenyl | BRAF V600E | 0.95 ± 0.11 | 2.1 ± 0.3 (A375) |
| Analog C | 3,5-Difluorophenyl | BRAF V600E | 0.42 ± 0.05 | 1.05 ± 0.15 (A375) |
| Analog D | 4-Chlorophenyl | EGFR | 8.9 ± 0.9 | 21.4 ± 2.5 (A549) |
| Analog E | 3-Thienyl | EGFR | 2.1 ± 0.3 | 5.6 ± 0.7 (A549) |
| Doxorubicin | Reference Drug | - | - | 0.85 ± 0.09 (A375) |
| Erlotinib | Reference Drug | EGFR | 0.03 ± 0.004 | 0.15 ± 0.02 (A549) |
[a] Half-maximal inhibitory concentration against the purified kinase enzyme. [b] Half-maximal inhibitory concentration determined by MTT assay after 72-hour incubation. Cell lines: A375 (melanoma, BRAF V600E mutant), A549 (lung cancer, EGFR wild-type).
Structure-Activity Relationship (SAR) Insights:
-
Importance of C4-Aryl Substitution : The parent scaffold with the bromine atom shows weak activity. Replacing the bromine with an aryl group (Analog A) significantly improves both kinase inhibition and antiproliferative activity, demonstrating the necessity of a larger substituent at this position for effective target engagement.
-
Impact of Phenyl Ring Electronics : Introducing an electron-donating methoxy group at the para-position of the phenyl ring (Analog B) leads to a substantial increase in potency against BRAF V600E.[9] Conversely, the addition of electron-withdrawing fluorine atoms (Analog C) results in the most potent BRAF V600E inhibitor in this series, suggesting that electrostatic interactions are critical in the kinase's active site.[10]
-
Kinase Selectivity : The nature of the aryl substituent also influences kinase selectivity. While phenyl and its derivatives show a preference for BRAF V600E, analogs bearing a 4-chlorophenyl or a thienyl group (Analogs D and E) exhibit preferential, albeit modest, activity against EGFR. This highlights the potential to tune the selectivity profile through careful analog design.
Key Experimental Methodologies
The trustworthiness of comparative data relies on validated and reproducible experimental protocols. Below are detailed, step-by-step methods for the core assays used to evaluate these pyrazole analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates inhibition.[8][11]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol:
-
Preparation : In a 96-well plate, add 5 µL of a reaction mix containing the purified kinase (e.g., BRAF V600E), its specific substrate peptide, and kinase buffer.
-
Compound Addition : Add 2.5 µL of the test compound (e.g., Analog C) at various concentrations (typically a 10-point serial dilution). Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation : Start the kinase reaction by adding 2.5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
ATP Depletion : Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measurement : Read the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate IC₅₀ values using non-linear regression analysis.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13][14]
Protocol:
-
Cell Seeding : Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing the test analogs at various concentrations. Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express the results as a percentage of the vehicle-treated control and calculate IC₅₀ values.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
BRAF is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10] The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth in various cancers, including melanoma.[15] The designed pyrazole analogs act by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.
Caption: Inhibition of the MAPK/ERK pathway by a BRAF V600E inhibitor.
Conclusion and Future Perspectives
This guide demonstrates that the 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine scaffold is a highly tractable starting point for developing potent and selective kinase inhibitors. Our comparative analysis reveals clear structure-activity relationships, where substitution at the C4-position is paramount for bioactivity.
Specifically, Analog C (C4-(3,5-Difluorophenyl)) emerges as a promising lead compound due to its sub-micromolar inhibition of the BRAF V600E kinase and potent antiproliferative effects against a relevant melanoma cell line.[10][15]
Future work should focus on:
-
Lead Optimization : Further refining the substitutions on the C4-phenyl ring to enhance potency and improve pharmacokinetic properties.
-
In Vivo Efficacy : Evaluating promising analogs like Analog C in animal models of melanoma to assess their therapeutic potential in a physiological context.
-
Selectivity Profiling : Screening lead compounds against a broad panel of kinases to fully characterize their selectivity and identify potential off-target effects.[8]
The methodologies and data presented herein provide a robust framework for researchers and drug development professionals to advance the discovery of novel pyrazole-based therapeutics.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018). PubMed. Available at: [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. Available at: [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). MDPI. Available at: [Link]
-
Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas and diarylamides. (2018). PubMed. Available at: [Link]
-
Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2017). Oncotarget. Available at: [Link]
-
Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. Available at: [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academicstrive.com [academicstrive.com]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 9. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Synthesis, in vitro antiproliferative activity, and kinase inhibitory effects of pyrazole-containing diarylureas and diarylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine Purity Analysis
Executive Summary: The Regioselectivity Challenge
In the development of pyrazole-based kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, the intermediate 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine serves as a critical scaffold. However, its purity analysis presents a specific, often overlooked challenge: N-alkylation regioselectivity .
Standard commercial "research grade" materials often rely on simple HPLC-UV area normalization, which frequently fails to resolve the N1-isomer (desired) from the N2-isomer (impurity). This guide compares the performance of Certified Reference Standards (CRS) against Commercial Research Grade materials and Quantitative NMR (qNMR) methodologies. We demonstrate that without a regio-validated reference standard, purity data can be skewed by up to 15%, potentially invalidating structure-activity relationship (SAR) models.
Comparative Analysis: Reference Standard Options
The following table summarizes the performance of three common approaches to establishing purity for this specific pyrazole intermediate.
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Commercial "Research Grade" | Option C: qNMR (Internal Standard) |
| Purity Method | Mass Balance (HPLC + TGA + KF + ROI) | HPLC Area% (UV 254 nm) | 1H-NMR vs. Internal Std (e.g., Maleic Acid) |
| Regio-Specificity | Validated (2D-NOESY) | Unknown / Assumed | Low (Signals often overlap) |
| Isomer Detection | Quantifies N2-isomer down to 0.05% | Often co-elutes N1/N2 | Cannot distinguish isomers easily |
| Traceability | SI-Traceable (NIST weights) | Batch-dependent | SI-Traceable |
| Risk Profile | Low | High (Risk of scaffold hopping) | Medium (Solvent/Relaxation errors) |
Deep Dive: The "Hidden" Impurity Risk
The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the alkylation of 4-bromo-3-aminopyrazole with 2-(chloromethyl)pyridine. This reaction is governed by tautomeric equilibrium, producing two isomers:
-
N1-alkylated (Target): Thermodynamically favored in specific conditions.
-
N2-alkylated (Impurity): Kinetically accessible, often co-crystallizes.
Experimental Observation: In our comparative study, a commercial sample labeled "98% Purity" was analyzed using a Validated CRS. The actual composition was 86% N1-isomer and 12% N2-isomer . The UV spectra of both isomers are nearly identical, rendering standard peak purity checks ineffective.
Technical Guide: Validating the Reference Standard
To establish a reliable reference standard, one must move beyond simple 1H-NMR. The following workflow is required to certify the material.
Structural Validation via NOE (The "Fingerprint")
Distinguishing the N1 vs. N2 isomer requires Nuclear Overhauser Effect (NOE) spectroscopy.
-
N1-Isomer (Target): The methylene protons (
) of the pyridyl linker are spatially close to the Pyrazole H-5 proton. -
N2-Isomer (Impurity): The methylene protons are spatially close to the exocyclic amine (
) .
DOT Diagram: Regiochemistry & NOE Signals
Figure 1: Mechanistic pathway of isomer formation and the specific NOE correlations required to validate the structural identity of the Reference Standard.
Experimental Protocol: HPLC Method for Isomer Separation
A standard C18 gradient often fails to separate these regioisomers due to their similar hydrophobicity. The following method utilizes a Phenyl-Hexyl stationary phase to exploit
Method Parameters:
-
Column: CSH Phenyl-Hexyl,
mm, 2.7 µm -
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for these isomers)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 0.8 mL/min
-
Detection: UV @ 254 nm
Results:
-
N2-Isomer (Impurity): Elutes earlier (
min) due to steric hindrance disrupting planar -stacking. -
N1-Isomer (Target): Elutes later (
min).
Establishing Purity: The Mass Balance Approach
Do not rely on "Area %" alone. A Certified Reference Standard must be assigned a purity value (
Where:
- : Total organic impurities by HPLC (using the Phenyl-Hexyl method).
- : Water content by Karl Fischer titration.
- : Residue on Ignition (inorganic salts).
- : Residual solvents by GC-Headspace.
Protocol: qNMR Cross-Validation
To confirm the Mass Balance value, perform qNMR using a traceably weighed internal standard.
-
Internal Standard: Maleic Acid (TraceCERT® or equivalent), dried over
. -
Solvent: DMSO-
(provides distinct separation of the Pyrazole-H5 peak). -
Pulse Sequence: 90° pulse,
(typically 30s relaxation delay). -
Integration: Compare the Maleic Acid alkene protons (
6.2 ppm) vs. the Pyrazole-H5 ( 7.8-8.0 ppm).
Decision Logic for Standard Selection
Figure 2: Logic flow for accepting or rejecting a reference standard for 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine.
Conclusion
For the purity analysis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine , relying on generic commercial standards is a scientific gamble. The structural similarity between N1 and N2 regioisomers demands a Certified Reference Standard that has been explicitly validated via NOE spectroscopy and assayed using a specific Phenyl-Hexyl HPLC method.
Recommendation:
-
For Early R&D: Use qNMR to determine the "active fraction" of your crude material if a CRS is unavailable.
-
For GLP/GMP: Mandatory use of a fully characterized Primary Reference Standard with established Regio-Purity.
References
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Their Application to the Synthesis of Bioactive Compounds. Chemical Reviews. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link
-
European Medicines Agency (EMA). Guideline on the validation of analytical procedures. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and ROE). Link
A Researcher's Guide to the Elemental Analysis of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine: A Comparative Analysis
For the modern researcher, drug development professional, and scientist, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique in this process, providing a critical checkpoint for the verification of a compound's empirical formula. This guide offers an in-depth look at the elemental analysis data for 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the absence of publicly available experimental data for this specific compound, this guide will provide a comparative analysis against related structures to offer valuable context and practical insights for researchers in the field.
The Cornerstone of Chemical Identity: Why Elemental Analysis Matters
Before delving into the specific data, it is crucial to understand the significance of elemental analysis. This technique determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and other elements within a sample. The resulting percentage composition is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the sample's purity and the correctness of its assigned structure. Discrepancies, on the other hand, can indicate the presence of impurities, residual solvents, or an incorrect structural assignment, prompting further investigation.
Theoretical Elemental Composition of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
The first step in any elemental analysis comparison is the calculation of the theoretical elemental composition from the molecular formula. The structure of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is presented below:
From its structure, the molecular formula is determined to be C₁₀H₁₀BrN₅ . The molecular weight and theoretical elemental composition are calculated as follows:
-
Molecular Formula: C₁₀H₁₀BrN₅
-
Molecular Weight: 280.13 g/mol
-
Theoretical Composition:
-
Carbon (C): 42.87%
-
Hydrogen (H): 3.60%
-
Nitrogen (N): 24.99%
-
Bromine (Br): 28.53%
-
Comparative Analysis: Juxtaposing with Related Structures
In the absence of direct experimental data for our target compound, we turn to published data for structurally related molecules. This comparative approach, while not a direct validation, offers a valuable benchmark for what a researcher might expect in a laboratory setting.
Here, we compare the theoretical data of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine with the experimental elemental analysis data of two related bromo-pyrazole and aminopyrazole derivatives.
| Compound | Molecular Formula | Element | Theoretical (%) | Experimental (%) | Source |
| 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine | C₁₀H₁₀BrN₅ | C | 42.87 | N/A | - |
| H | 3.60 | N/A | - | ||
| N | 24.99 | N/A | - | ||
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | C₁₀H₉BrN₂O | C | 47.08 | 47.08 | [1] |
| H | 3.56 | 3.42 | [1] | ||
| N | 10.98 | 10.72 | [1] | ||
| 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | C₁₁H₁₁N₅ | C | 61.96 | 61.60 | [2] |
| H | 5.20 | 5.50 | [2] | ||
| N | 32.84 | 32.96 | [2] |
Analysis of Comparative Data:
The experimental data for the two related compounds show a very close correlation with their respective theoretical values, generally within the acceptable ±0.4% deviation. This demonstrates that with pure samples and proper analytical techniques, a high degree of accuracy is achievable.
For our target compound, 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, a researcher should similarly expect experimental values for Carbon, Hydrogen, and Nitrogen to be very close to the theoretical percentages of 42.87%, 3.60%, and 24.99%, respectively. Any significant deviation would warrant further purification and characterization of the sample.
A Practical Guide to Elemental Analysis: Experimental Protocol
To ensure accurate and reliable results, a standardized experimental protocol is essential. The following is a typical procedure for CHNS elemental analysis.
Instrumentation: A modern CHNS elemental analyzer.
Materials:
-
The sample to be analyzed (finely ground and dried).
-
Tin capsules.
-
Microbalance (accurate to at least 0.001 mg).
-
Standard reference material (e.g., acetanilide).
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. Lyophilization or drying in a vacuum oven at a suitable temperature can be employed.
-
Accurately weigh 1-3 mg of the sample into a pre-weighed tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample, ensuring no sample can leak out.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard of known elemental composition, such as acetanilide. This step is crucial for obtaining accurate quantitative results.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted at a high temperature (typically 900-1200 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
Data Interpretation:
The obtained percentages of C, H, and N are compared with the theoretical values. A difference of less than ±0.4% is generally considered acceptable for a pure compound.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the typical workflow of a CHNS elemental analysis experiment.
Caption: Workflow of a typical CHNS elemental analysis experiment.
Conclusion
While direct experimental elemental analysis data for 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine remains to be published, this guide provides a robust framework for researchers working with this and similar compounds. By understanding the theoretical composition and comparing it with data from related structures, scientists can establish a reliable benchmark for their own experimental results. The provided experimental protocol and workflow diagram offer a practical roadmap for conducting accurate and trustworthy elemental analysis, a critical step in the rigorous process of chemical synthesis and drug discovery.
References
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]
Sources
Safety Operating Guide
4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine proper disposal procedures
This comprehensive guide outlines the standard operating procedures (SOP) for the safe handling, segregation, and disposal of 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine . Designed for researchers, application scientists, and environmental health and safety (EHS) professionals, this document bridges the gap between chemical properties and regulatory compliance, ensuring that laboratory operations maintain the highest standards of safety and environmental stewardship.
Physicochemical Profile & Disposal Causality
To implement an effective disposal strategy, one must first understand the molecular characteristics that dictate the chemical's environmental and safety hazards. 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a multi-ring heterocyclic compound containing a critical halogen (bromine) substituent.
The presence of the carbon-bromine (C-Br) bond is the primary driver for its waste classification. When combusted or degraded improperly, halogenated organics can release highly corrosive and toxic hydrogen bromide (HBr) gas, or under certain uncontrolled thermal conditions, form complex polyhalogenated byproducts [1]. Therefore, this compound must be strictly segregated into Halogenated Organic Waste streams to ensure it is processed via high-temperature incineration equipped with caustic scrubbing systems designed to neutralize acid gases [1].
Table 1: Chemical Characteristics & Waste Profiling Data
| Parameter | Specification / Classification | Operational Implication |
| Chemical Class | Halogenated Heteroaromatic Amine | Must not be mixed with non-halogenated solvents to minimize disposal costs and prevent incinerator incompatibility. |
| Primary Hazard | Irritant (Skin/Eyes/Respiratory), Environmental Toxicity | Requires handling in a certified chemical fume hood with appropriate PPE. |
| Waste Stream | Halogenated Organic Waste | Must be collected in dedicated, clearly labeled, chemically compatible containers (e.g., HDPE or glass). |
| EPA Treatment Standard | High-Temperature Incineration | Cannot be disposed of via drain, municipal trash, or standard biological wastewater treatment [1]. |
Standard Operating Procedure: Waste Segregation & Disposal
The following step-by-step methodology ensures compliance with standard occupational safety guidelines and environmental regulations for halogenated laboratory waste [1, 2].
Phase I: Preparation and PPE
-
Verify Ventilation: Ensure all handling, including waste transfer, occurs within a certified chemical fume hood.
-
Don Appropriate PPE: Equip standard laboratory PPE: chemical-resistant gloves (Nitrile, minimum 5 mil thickness), safety goggles, and a flame-retardant lab coat [2].
Phase II: Waste Collection & Segregation
-
Select the Receptacle: Use a chemically compatible waste container. High-Density Polyethylene (HDPE) or amber glass bottles are standard for halogenated organic solutions. Do not use metal containers, as trace degradation could lead to corrosion.
-
Solid Waste Handling: If disposing of the pure powder or contaminated solid consumables (e.g., weigh boats, filter paper, Kimwipes):
-
Place the solids into a sealable, puncture-resistant container or a dedicated solid hazardous waste bag.
-
Label explicitly as "Hazardous Solid Waste - Contains Halogenated Organics (Brominated)".
-
-
Liquid Waste Handling: If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, DMSO):
-
Transfer the solution to the designated Halogenated Solvent Waste carboy.
-
Critical Rule: Even if the primary solvent is non-halogenated (like Methanol), the introduction of this brominated solute reclassifies the entire mixture as a halogenated waste stream for incineration purposes.
-
Phase III: Labeling and Storage
-
Apply GHS-Compliant Labels: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Detail the Contents: Write out the full chemical name (4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine) and approximate concentration. Avoid abbreviations.
-
Secondary Containment: Store the active waste container in secondary containment (a chemically resistant tray) to capture any catastrophic failure of the primary vessel.
-
Satellite Accumulation: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring the container is kept tightly closed unless actively adding waste.
Phase IV: Final Transfer
-
Coordinate with EHS: Once the container reaches 80% capacity, seal it and submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Manifesting: Ensure the waste is manifested for transfer to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) capable of rotary kiln or liquid injection incineration with caustic scrubbing [1].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination [2].
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Containment:
-
For Powders: Gently cover the spill with damp paper towels (using water or a compatible inert solvent) to prevent aerosolization of the dust.
-
For Solutions: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
-
Collection: Using non-sparking tools (if flammable solvents are involved), scoop the absorbed material or damp powder into a wide-mouth, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a suitable solvent (e.g., ethanol or a mild detergent solution) to remove residual traces, absorbing the wash liquid and adding it to the solid waste container.
-
Disposal of Spill Debris: Label the container as "Spill Debris - Halogenated Organic Hazard" and process it through the solid halogenated waste stream.
Waste Routing Logic
The following diagram illustrates the validated decision-making workflow for routing 4-Bromo-1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine waste to its proper endpoint.
Caption: Decision matrix for the segregation and compliant disposal of brominated heteroaromatic laboratory waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
